

Application Notes and Protocols: Chromic Sulfate in Organic Synthesis

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Compound of Interest		
Compound Name:	CHROMIC SULFATE	
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These application notes provide detailed protocols and data on the use of **chromic sulfate** $(Cr_2(SO_4)_3)$ as a catalyst in organic synthesis, focusing on its application in the selective oxidation of sulfides. Additionally, its role as a precursor in the preparation of supported chromium catalysts for olefin polymerization is discussed.

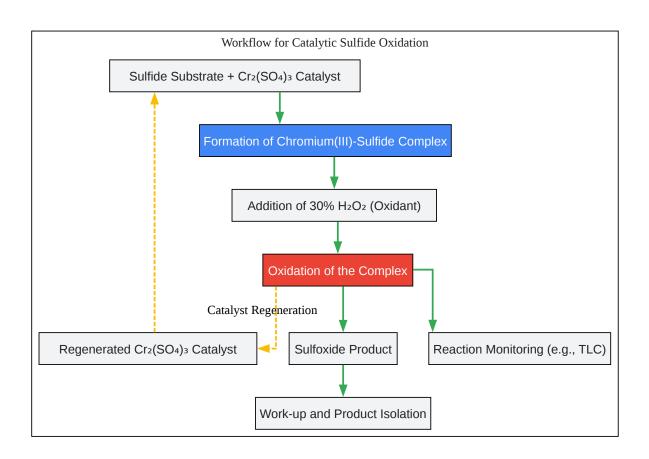
Application 1: Catalytic Selective Oxidation of Sulfides to Sulfoxides

Chromium(III) sulfate serves as an efficient and recyclable catalyst for the selective oxidation of a variety of sulfides to their corresponding sulfoxides.[1] This method utilizes 30% hydrogen peroxide as a green and readily available oxidant. The reaction proceeds with high selectivity, avoiding over-oxidation to the corresponding sulfones.[1]

Reaction Mechanism and Workflow

The proposed mechanism involves the formation of a complex between chromium(III) and the sulfide, which is subsequently oxidized by hydrogen peroxide to yield the sulfoxide and regenerate the catalyst.[1]





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Caption: Workflow for the Cr₂(SO₄)₃-catalyzed oxidation of sulfides.

Quantitative Data Summary

The following table summarizes the reaction times and yields for the oxidation of various sulfides using catalytic chromium(III) sulfate and 30% H₂O₂ in 60% acetonitrile (v/v).



Entry	Substrate (Sulfide)	Reaction Time (min)	Yield (%)
1	Thioanisole	45	92
2	Diphenyl sulfide	60	90
3	Dibenzyl sulfide	30	95
4	Di-n-butyl sulfide	25	96
5	p-Tolyl methyl sulfide	40	94
6	p-Chlorophenyl methyl sulfide	55	88

Note: Data is representative of typical results and may vary based on specific experimental conditions.

Detailed Experimental Protocol

Materials:

- Chromium(III) sulfate (Cr₂(SO₄)₃)
- Selected sulfide substrate (e.g., Thioanisole)
- 30% Hydrogen peroxide (H₂O₂)
- Acetonitrile (CH₃CN)
- Deionized water
- · Standard laboratory glassware
- Magnetic stirrer and hotplate
- Thin Layer Chromatography (TLC) apparatus for reaction monitoring

Procedure:



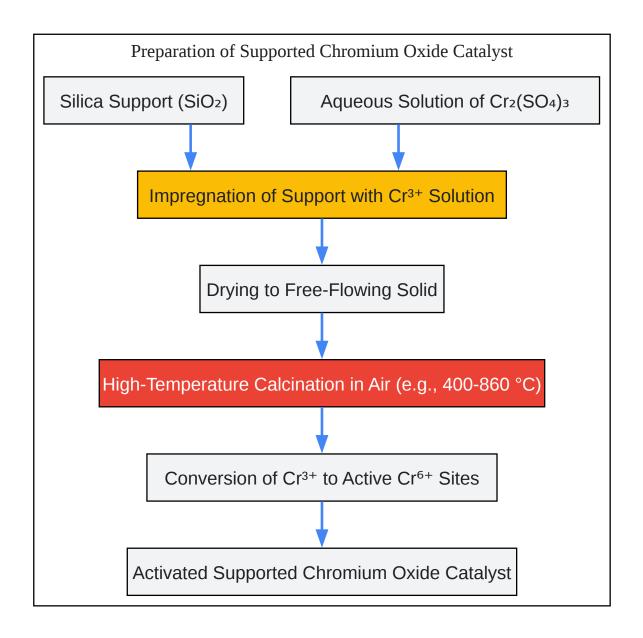
- Catalyst and Substrate Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the sulfide substrate (1.0 mmol) in 6 mL of acetonitrile. Add chromium(III) sulfate (0.05 mmol, 5 mol%) to the solution.
- Reaction Initiation: To the stirred mixture, add 30% hydrogen peroxide (1.2 mmol) dropwise at room temperature.
- Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting sulfide is completely consumed. For thioanisole, this typically takes around 45 minutes.
- Work-up: Upon completion, quench the reaction by adding 10 mL of deionized water.
- Product Isolation: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 15 mL).
- Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the crude sulfoxide.
- Purification: Purify the crude product by column chromatography on silica gel if necessary.

Application 2: Precursor for Supported Chromium Catalysts in Olefin Polymerization

Chromium(III) sulfate is a viable precursor for the synthesis of supported chromium oxide catalysts, commonly known as Phillips-type catalysts, which are widely used in the industrial production of polyethylene.[2][3][4][5][6] The process involves impregnating a high-surface-area support, such as silica gel, with a chromium(III) salt solution, followed by high-temperature calcination in air. This activation step converts the chromium(III) species to the catalytically active chromium(VI) state.[3][4][5][6]

Catalyst Preparation Workflow





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Caption: Workflow for preparing a Phillips-type catalyst from $Cr_2(SO_4)_3$.

General Protocol for Catalyst Preparation

Materials:

- Chromium(III) sulfate hydrate (Cr₂(SO₄)₃·xH₂O)
- High-surface-area silica gel (SiO₂) support



- Deionized water
- Tube furnace
- Dry air or oxygen source

Procedure:

- Preparation of Impregnation Solution: Prepare an aqueous solution of chromium(III) sulfate
 of a concentration calculated to achieve the desired chromium loading on the support
 (typically 0.5-1.0 wt% Cr).
- Impregnation: Add the silica gel support to the chromium(III) sulfate solution. Allow the slurry to stand for a sufficient time to ensure uniform impregnation of the pores of the support.
- Drying: Remove the excess water from the impregnated support by heating in an oven at 100-120 °C until a free-flowing powder is obtained.
- Activation (Calcination): Place the dried, impregnated support in a tube furnace. Heat the
 material in a stream of dry air or oxygen to a high temperature, typically in the range of 400
 °C to 860 °C, for several hours.[3][4][5] This step is crucial for the formation of the active
 catalytic sites.
- Cooling and Storage: After calcination, cool the catalyst under a stream of dry, inert gas (e.g., nitrogen) and store it under anhydrous and inert conditions until use in a polymerization reaction.

This activated catalyst can then be used in slurry or gas-phase polymerization processes for the production of high-density polyethylene (HDPE).

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